molecular formula C9H9BrO2 B102845 1-(4-Bromo-2-hydroxyphenyl)propan-1-one CAS No. 17764-92-0

1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Cat. No. B102845
CAS RN: 17764-92-0
M. Wt: 229.07 g/mol
InChI Key: CPZPNEVIZAJTDT-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-hydroxyphenyl)propan-1-one is a chemical compound with the molecular formula C9H9BrO2 .


Synthesis Analysis

The synthesis of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one involves the use of N, N –dimethylformamide dimethyl acetal at 80 °C . The crude product is then subjected to flash column chromatography on silica gel to afford the product .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-2-hydroxyphenyl)propan-1-one is represented by the InChI code 1S/C9H9BrO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 .

Scientific Research Applications

Organic Synthesis Intermediates

1-(4-Bromo-2-hydroxyphenyl)propan-1-one: serves as an intermediate in the synthesis of complex organic molecules. Its structure is conducive to further chemical modifications, making it a versatile building block for creating a wide range of compounds. For instance, it can undergo reactions such as Suzuki coupling, which is used to form biaryl compounds, an essential structure in many pharmaceuticals .

Pharmacological Research

This compound has been identified as having potential pharmacological effects, including anti-inflammatory properties. It can be used to synthesize ketoamine compounds, which are valuable in the development of new medications. The bromine atom in particular makes it a candidate for the creation of biologically active molecules that could act on the central nervous system .

Material Science

In material science, 1-(4-Bromo-2-hydroxyphenyl)propan-1-one can be used to synthesize polymers and other materials with specific optical properties. The presence of the bromine atom allows for the introduction of other functional groups through various substitution reactions, which can alter the physical properties of the material .

Chemical Engineering

Within chemical engineering, this compound can be used in process optimization studies. Its reactivity can help in understanding reaction mechanisms and kinetics, which are crucial for designing efficient industrial processes. Additionally, its role in the synthesis of various chemicals means it can be part of studies on scaling up production .

Biochemistry Applications

In biochemistry, 1-(4-Bromo-2-hydroxyphenyl)propan-1-one may be used as a probe to study enzyme-catalyzed reactions. The compound’s structure allows it to fit into active sites of certain enzymes, potentially inhibiting their action or serving as a substrate for transformation, thus helping to elucidate enzyme function .

Environmental Science

Lastly, this compound’s derivatives could be explored for their environmental applications. For example, they could be used in the development of sensors for detecting pollutants or in the study of degradation pathways of organic compounds in the environment. The bromine atom in particular could be useful in tracing the movement of these compounds through various ecosystems .

Safety and Hazards

The safety information for 1-(4-Bromo-2-hydroxyphenyl)propan-1-one includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

1-(4-bromo-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZPNEVIZAJTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170356
Record name Propiophenone, 4-bromo-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-hydroxyphenyl)propan-1-one

CAS RN

17764-92-0
Record name Propiophenone, 4-bromo-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiophenone, 4-bromo-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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